Azadirachtin D
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Overview
Description
Azadirachtin D is a chemical compound belonging to the limonoid group, which is a class of tetranortriterpenoids. It is a secondary metabolite present in neem seeds (Azadirachta indica). This compound is known for its potent insecticidal properties and is widely used as a biopesticide. It is one of several azadirachtins found in neem, each with unique structural variations and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azadirachtin D is highly complex due to its intricate molecular structure, which includes multiple oxygen-bearing functional groups such as enol ether, acetal, hemiacetal, tetra-substituted epoxide, and various carboxylic esters . The first total synthesis of azadirachtin was achieved by the research group of Steven Ley at the University of Cambridge in 2007 . This synthesis involved a relay approach, where a heavily functionalized decalin intermediate was prepared by total synthesis on a small scale and then derived from the natural product for gram-scale operations.
Industrial Production Methods
Industrial production of this compound typically involves extraction from neem seeds. The seeds are processed to obtain neem oil, which is then subjected to various purification steps to isolate this compound. Techniques such as automated online solid-phase extraction coupled with liquid chromatography and mass spectrometry are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Azadirachtin D undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can exhibit different biological activities. For example, photo-isomerization of this compound under UV light can lead to the formation of specific photo-products .
Scientific Research Applications
Azadirachtin D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Medicine: Explored for its potential anti-cancer, anti-malarial, and anti-inflammatory properties.
Mechanism of Action
Azadirachtin D exerts its effects primarily by interfering with the endocrine system of insects. It disrupts the synthesis and release of ecdysone, a hormone crucial for insect development and molting . Additionally, this compound acts as a feeding deterrent, reducing the appetite of insects and inhibiting their growth . It also induces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase .
Comparison with Similar Compounds
Similar Compounds
Azadirachtin D is part of a family of related compounds, including azadirachtin A, B, H, and I. These compounds share a similar core structure but differ in the functional groups attached to the core .
Uniqueness
This compound is unique due to its specific structural features and biological activities. Compared to other azadirachtins, it may exhibit different levels of potency and selectivity against various insect species . Its unique combination of functional groups also makes it a valuable compound for studying complex organic reactions and developing new biopesticides .
Properties
Molecular Formula |
C34H44O14 |
---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
methyl (1S,4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate |
InChI |
InChI=1S/C34H44O14/c1-8-15(2)24(37)46-19-12-18(45-16(3)35)28(4)13-43-21-22(28)31(19)14-44-33(40,26(38)41-7)25(31)29(5,23(21)36)34-20-11-17(30(34,6)48-34)32(39)9-10-42-27(32)47-20/h8-10,17-23,25,27,36,39-40H,11-14H2,1-7H3/b15-8+/t17-,18-,19+,20+,21+,22+,23-,25+,27+,28-,29-,30+,31+,32+,33+,34+/m1/s1 |
InChI Key |
SNNRXIOWEMKFFZ-XMFFTGOISA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C)OC(=O)C |
Origin of Product |
United States |
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